molecular formula C25H23ClN4O5 B11415902 N-(3-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

N-(3-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B11415902
M. Wt: 494.9 g/mol
InChI Key: BZVFVJZBVKZJRH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidin-1-yl core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrido[2,3-d]pyrimidin-1-yl core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the 3-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the 3,4-dimethoxyphenyl group: This step can be carried out through a coupling reaction, such as a Suzuki or Heck reaction, using suitable catalysts and reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is unique due to its specific structural features, which confer distinct biological activity and potential therapeutic applications. Its combination of functional groups and core structure sets it apart from other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C25H23ClN4O5

Molecular Weight

494.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H23ClN4O5/c1-34-20-9-8-16(13-21(20)35-2)10-12-29-24(32)19-7-4-11-27-23(19)30(25(29)33)15-22(31)28-18-6-3-5-17(26)14-18/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,28,31)

InChI Key

BZVFVJZBVKZJRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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